Bitolterol mesylate
Overview
Description
Bitolterol mesylate is a short-acting β2 adrenergic receptor agonist used primarily for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . It is a prodrug of colterol, meaning it is metabolized in the body to produce the active compound . This compound was approved by the U.S. Food and Drug Administration (FDA) in December 1984 but was withdrawn from the market by Élan Pharmaceuticals in 2001 .
Preparation Methods
The synthesis of bitolterol mesylate involves the esterification of colterol with p-toluic acid . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bitolterol mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: This reaction can occur at the aromatic rings or the ester groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bitolterol mesylate has been extensively studied for its applications in various fields:
Mechanism of Action
Bitolterol mesylate acts as an adrenergic beta-2 agonist . Upon administration, it is metabolized to colterol, which then binds to beta-2 adrenergic receptors in the smooth muscles of the bronchi . This binding leads to the activation of adenylate cyclase, increasing cyclic AMP levels and resulting in the relaxation of bronchial smooth muscles . This relaxation facilitates the flow of air through the bronchi, alleviating bronchospasm .
Comparison with Similar Compounds
Bitolterol mesylate is compared with other beta-2 adrenergic agonists such as:
Isoproterenol: Another short-acting beta-2 agonist used for similar indications.
Albuterol: A widely used beta-2 agonist with a longer duration of action.
Terbutaline: Another beta-2 agonist with similar bronchodilatory effects.
This compound is unique in that it is a prodrug, requiring metabolic activation to exert its effects . This characteristic can influence its pharmacokinetics and pharmacodynamics compared to other beta-2 agonists .
Properties
CAS No. |
30392-41-7 |
---|---|
Molecular Formula |
C29H35NO8S |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-hydroxyethyl]-tert-butylazanium;methanesulfonate |
InChI |
InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4) |
InChI Key |
HODFCFXCOMKRCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(C[NH2+]C(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)[O-] |
Appearance |
Solid powder |
30392-41-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
30392-40-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
itolterol bitolterol mesylate bitolterol methanesulfonate S-1540 Tornalate Win 32784 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.